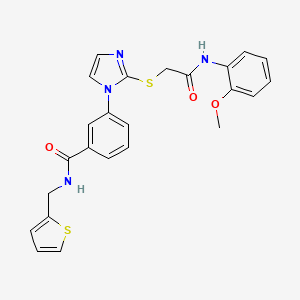
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule that integrates various pharmacophores, particularly imidazole and benzamide structures. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula for this compound is C20H21N3O4S, with a molecular weight of approximately 399.46 g/mol. The structure features an imidazole ring, a thiophenyl group, and a methoxyphenyl moiety, which contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cells by:
- Cell Cycle Arrest : Specifically at the G2/M phase.
- Modulation of Apoptotic Markers : Down-regulating proteins such as Bcl-2 and activating caspases, which are crucial for the apoptotic process .
Antimicrobial Activity
Imidazole-containing compounds are known for their antimicrobial properties . The compound has demonstrated activity against various bacterial strains, including:
- Gram-positive Bacteria : Such as Staphylococcus aureus.
- Gram-negative Bacteria : Including Escherichia coli and Klebsiella pneumoniae.
The minimum inhibitory concentration (MIC) values for related imidazole derivatives have been reported between 20–70 µM, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activities of the compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The imidazole ring is known to interact with various biological targets, modulating their activity.
- Inhibition of Enzymatic Activity : The thiol group may play a role in inhibiting enzymes critical for tumor growth and bacterial survival.
- Alteration of Gene Expression : Through modulation of transcription factors related to cell proliferation and apoptosis .
Case Study 1: Anticancer Activity
A study focusing on imidazole derivatives found that compounds similar to the one discussed showed significant anticancer activity by inducing apoptosis in human cancer cell lines. The mechanism involved the down-regulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and increased apoptosis markers .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of imidazole-based compounds revealed that certain derivatives exhibited potent activity against multi-drug resistant strains. The compound's structural features were linked to enhanced solubility and bioavailability, contributing to its antimicrobial efficacy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-31-21-10-3-2-9-20(21)27-22(29)16-33-24-25-11-12-28(24)18-7-4-6-17(14-18)23(30)26-15-19-8-5-13-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHTJHZDVAWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














